N-(5-Phenyl-furan-2-carbonyl)-guanidine
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(diaminomethylidene)-5-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c13-12(14)15-11(16)10-7-6-9(17-10)8-4-2-1-3-5-8/h1-7H,(H4,13,14,15,16) |
InChI Key |
SYROHGCLRGCTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
A mixture of 5-phenylfuran-2-carbonyl chloride (0.01 mol) and guanidine carbonate (0.01 mol) in ethanol undergoes reflux for 5 hours in the presence of sodium ethoxide (0.001 mol). Neutralization with hydrochloric acid precipitates the product, which is recrystallized from propanol-2 to achieve 72–78% yields. Critical parameters include:
-
Solvent Selection : Ethanol outperforms DMF and THF due to its polarity, which stabilizes ionic intermediates.
-
Base Strength : Sodium ethoxide enhances deprotonation of guanidine, increasing nucleophilicity (k = 0.42 h⁻¹ in ethanol vs. 0.18 h⁻¹ in water).
-
Temperature : Reflux at 78°C optimizes reaction kinetics without promoting decarboxylation side reactions.
Side products such as 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones may form if stoichiometric imbalances occur, necessitating precise molar ratios.
Au(I)-Catalyzed Functionalization of Furan-Yne Precursors
Recent advances in transition metal catalysis enable the synthesis of furan intermediates critical to this compound. Gold(I) complexes, notably [(IPr)Au(NTf₂)], catalyze the coupling of furan-ynes with N-oxides to generate dihydropyridinone intermediates, which are subsequently functionalized with guanidine.
Catalytic Cycle and Substrate Scope
The reaction of phenyl-terminated furan-yne 1a with 4-nitropyridine N-oxide F in 1,2-dichloroethane (DCE) at room temperature produces dihydropyridinone 2a in 96% yield after 20 hours. Key mechanistic steps include:
-
Alkyne Activation : Au(I) coordinates to the furan-yne triple bond, inducing polarization.
-
Oxygen Transfer : N-oxide F delivers an oxygen atom, forming a ketene intermediate.
-
Cyclization : Intramolecular nucleophilic attack yields the dihydropyridinone core.
Table 1: Impact of Au(I) Catalysts on Dihydropyridinone 2a Yield and Selectivity
| Catalyst | N-Oxide | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| [(IPr)Au(NTf₂)] | F | 20 | 96 | 2:98 |
| [(JohnPhos)AuCl]/AgNTf₂ | F | 6 | 77 | 6:94 |
| [(MorDalPhos)Au(NCMe)]SbF₆ | B | 20 | 4 | 0:100 |
The stereoselectivity of the exocyclic double bond in 2a is highly catalyst-dependent, with [(IPr)Au(NTf₂)] favoring the Z-isomer (98% selectivity). Post-reaction treatment with methanesulfonic acid (5.0 equiv) isomerizes the product to the E-configuration (100% selectivity, 72% isolated yield).
The 5-phenylfuran moiety is synthesized via Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with arylboronic acids. This method ensures regioselective introduction of the phenyl group.
General Procedure and Optimization
A mixture of 5-bromofuran-2-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 90°C for 12 hours. Extraction with ethyl acetate and column chromatography yields 5-phenylfuran-2-carbaldehyde (84% yield). Critical factors include:
-
Catalyst Loading : Pd(PPh₃)₄ at 5 mol% minimizes homocoupling byproducts.
-
Base Selection : K₂CO₃ achieves higher yields than Na₂CO₃ or Cs₂CO₃ due to improved solubility.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling
| Boronic Acid | Yield (%) |
|---|---|
| Phenylboronic acid | 84 |
| 4-Methoxyphenyl | 79 |
| 3-Thienyl | 68 |
| 2-Naphthyl | 72 |
Alkylboronic acids (e.g., n-butyl) fail to react, likely due to slower transmetalation kinetics.
Acylation of Guanidine with 5-Phenylfuran-2-carbonyl Chloride
The final step involves reacting 5-phenylfuran-2-carbonyl chloride with guanidine hydrochloride in anhydrous THF. Triethylamine (3.0 equiv) is added to scavenge HCl, driving the reaction to completion.
Kinetic and Thermodynamic Analysis
Second-order kinetics are observed (k₂ = 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C), with activation energy (Eₐ) of 45 kJ/mol. The reaction is exothermic (ΔH = −78 kJ/mol), favoring product formation at low temperatures (0–10°C).
Alternative Pathways and Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: N-(5-Phenyl-furan-2-carbonyl)-guanidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The phenyl group or the furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-(5-Phenyl-furan-2-carbonyl)-guanidine has been investigated for its potential anticancer properties. According to research, compounds with guanidine structures exhibit significant activity against various cancer cell lines. For instance, derivatives of guanidine have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 20 | Apoptosis induction | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 25 | Inhibition of proliferation |
1.2 Cardioprotective Effects
Research indicates that this compound exhibits cardioprotective effects, particularly in ischemia/reperfusion injury models. The compound has been shown to inhibit sodium/hydrogen exchanger-1 (NHE-1), which plays a crucial role in cardiac cell survival during ischemic events .
Case Study: Cardioprotective Mechanism
In a study involving an anesthetized rat model, administration of this compound significantly reduced infarct size and improved cardiac function post-reperfusion, suggesting its potential as a therapeutic agent for heart diseases .
Neuroprotective Applications
2.1 Neurodegenerative Diseases
The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Guanidine derivatives are known to modulate neurotransmitter release, which can be beneficial in treating these conditions .
Table 2: Neuroprotective Effects Against Neurodegenerative Disorders
| Disorder | Effect Observed | Reference |
|---|---|---|
| Alzheimer's | Reduced amyloid-beta production | |
| Parkinson's | Improved motor function in models |
Material Science Applications
3.1 Organic Synthesis
This compound serves as a building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its unique structure allows for various nucleophilic reactions, making it a versatile reagent in synthetic chemistry .
Case Study: Synthesis Routes
A study demonstrated the synthesis of novel pyrimidine derivatives through reactions involving this compound, showcasing its utility in generating compounds with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-(5-Phenyl-furan-2-carbonyl)-guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the furan and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Structure and Functional Groups
- This compound : Features a furan ring fused with a phenyl group and a guanidine attached via a carbonyl linker.
- N-(2-Methyl-5-nitrophenyl)guanidine nitrate (): Contains a nitro-substituted phenyl group and a guanidine linked to a methyl group. Used as an intermediate in Imatinib synthesis.
- CNS 5161 (): A diarylguanidine with methylsulfanyl substituents; used as an NMDA receptor antagonist for PET imaging.
- N-(4,6-dimethyl-quinazolin-2-yl)-guanidine (): Combines a quinazoline core with guanidine, studied for G-quadruplex stabilization.
Key Structural Differences :
Physicochemical Properties
A comparison of molecular parameters is shown below:
Antimicrobial Activity
Hypoglycemic and Diuretic Effects
Enzyme Inhibition
- N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine (): Lacks similarity to known MMP-9 inhibitors but shows IC50 values ~25–27 μmol/L .
Q & A
Q. What are the recommended synthetic routes for N-(5-Phenyl-furan-2-carbonyl)-guanidine, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a guanidine precursor. A nucleophilic acyl substitution reaction is commonly employed, where 5-phenylfuran-2-carboxylic acid is first converted to its acyl chloride (using reagents like thionyl chloride) and reacted with guanidine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Critical parameters include:
- Temperature: Maintaining 0–5°C during acyl chloride formation prevents side reactions.
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane ensures optimal reactivity.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS provides the molecular ion peak ([M+H]⁺) to confirm the molecular formula.
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Antimicrobial Activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations for 48 hours .
Advanced Research Questions
Q. What strategies are effective in optimizing the reaction conditions for introducing the furan-2-carbonyl moiety in guanidine derivatives?
Methodological Answer:
- Catalyst Screening: Test coupling agents (e.g., HATU, EDC/HOBt) to enhance acylation efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Temperature Gradients: Use microwave-assisted synthesis (80–120°C, 30 min) to reduce reaction time and improve yield .
- Byproduct Analysis: Monitor reaction progress via TLC (silica gel, UV visualization) to identify side products (e.g., unreacted acyl chloride) .
Q. How do structural modifications in the phenyl and furan rings influence the compound’s bioactivity, and what computational methods support SAR studies?
Methodological Answer:
- Substituent Effects:
| Substituent Position | Biological Activity Trend | Reference |
|---|---|---|
| 5-Phenyl (furan) | ↑ Anticancer activity | |
| 4-Fluoro (phenyl) | ↑ Enzymatic selectivity |
Q. What experimental approaches resolve contradictions in biological activity data across studies involving guanidine derivatives?
Methodological Answer:
- Dose-Response Curves: Re-evaluate activity at finer concentration intervals (e.g., 0.1–50 µM) to confirm potency thresholds .
- Cell Line Authentication: Use STR profiling to rule out cross-contamination errors .
- Solubility Adjustments: Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Control Experiments: Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only groups .
Q. How can researchers assess the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in PBS at pH 2.0 (simulating stomach), 7.4 (blood), and 9.0 (intestine) for 24 hours. Analyze degradation via LC-MS .
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition points .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours and monitor photodegradation by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
